![molecular formula C15H11NO3S B1287903 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde CAS No. 671215-62-6](/img/structure/B1287903.png)
1-(benzenesulfonyl)-1H-indole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl . In some cases, benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Chemical Reactions Analysis
The chemical reactions involving benzenesulfonyl compounds are diverse. For instance, benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Scientific Research Applications
Schiff Base Formation
“1-(benzenesulfonyl)-1H-indole-5-carbaldehyde” can be used in the formation of Schiff bases . Schiff bases are imines known for their wide applications in organic synthesis . They can act as a partner in Staudinger and hetero Diels-Alder reactions .
Ligands in Organometallic Complexes
Schiff bases, which can be derived from “1-(benzenesulfonyl)-1H-indole-5-carbaldehyde”, can serve as “privileged” ligands in organometallic complexes . These complexes have various applications in catalysis, materials science, and medicinal chemistry .
Biological Activity
Schiff bases and their metal complexes often exhibit significant biological activity . They can be used as intermediates or targets in the development of pharmaceuticals .
Anticancer Research
Compounds derived from “1-(benzenesulfonyl)-1H-indole-5-carbaldehyde” can potentially be used in anticancer research . For instance, 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives have been evaluated for in vitro anticancer activity against different cell lines .
Synthesis of Organosulfur Compounds
“1-(benzenesulfonyl)-1H-indole-5-carbaldehyde” can potentially be used in the synthesis of organosulfur compounds . Organosulfur compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde is the G protein-coupled receptor 84 (Gpr84) . Gpr84 is reportedly activated by medium-chain fatty acids and plays a significant role in the pathology of liver fibrosis . Another potential target could be human neutrophil elastase (hNE) , as benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of hNE .
Biochemical Pathways
Given its potential targets, it’s plausible that it could influence pathways related to inflammation and liver fibrosis , as well as pathways involving hNE, which plays a role in immune response .
Pharmacokinetics
Benzenesulfonic acid derivatives, which share a similar structure, are known to be rapidly eliminated from the body . This suggests that 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde may also have a short half-life and high clearance rate, potentially impacting its bioavailability.
Result of Action
Given its potential targets, it’s plausible that it could have anti-inflammatory effects and play a role in mitigating liver fibrosis . It may also inhibit the activity of hNE, potentially impacting immune response .
properties
IUPAC Name |
1-(benzenesulfonyl)indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORWTDKWNXPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590478 | |
Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
671215-62-6 | |
Record name | 1-(Benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzenesulfonyl)-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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